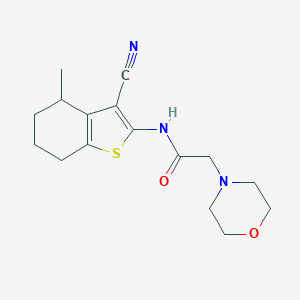![molecular formula C20H19N7O4S B276387 N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as "compound X" in scientific literature and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that regulate gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. Proteasomes are responsible for protein degradation, and their inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and oxidative stress. Additionally, compound X has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potent biological activity, making it a useful tool in various research applications. However, one limitation of using compound X in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research involving compound X. One area of interest is the development of analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in drug discovery and development. Finally, more research is needed to investigate the potential use of compound X as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
Compound X can be synthesized using different methods, including a one-pot reaction method and a multi-step synthesis method. The one-pot reaction method involves the reaction of 3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidine-6-carboxylic acid with N-(4-aminosulfonylphenyl)acetamide in the presence of a coupling agent and a base. The multi-step synthesis method involves the synthesis of 3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidine-6-carboxylic acid followed by the reaction with N-(4-aminosulfonylphenyl)acetamide.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, compound X has been investigated for its potential use as a tool in chemical biology research.
Propiedades
Fórmula molecular |
C20H19N7O4S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
2-[3-[(3-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H19N7O4S/c1-13-3-2-4-14(9-13)10-27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-15-5-7-16(8-6-15)32(21,30)31/h2-9,12H,10-11H2,1H3,(H,23,28)(H2,21,30,31) |
Clave InChI |
QECRTTMTBMCTTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N=N2 |
SMILES canónico |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)

![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)